1h-Indole-1,2,3-triol
Description
Structure
3D Structure
Properties
CAS No. |
28986-53-0 |
|---|---|
Molecular Formula |
C8H7NO3 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
1-hydroxyindole-2,3-diol |
InChI |
InChI=1S/C8H7NO3/c10-7-5-3-1-2-4-6(5)9(12)8(7)11/h1-4,10-12H |
InChI Key |
PMEOIJLUJVRFOD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(N2O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2O)O)O |
Synonyms |
trihydroxyindole |
Origin of Product |
United States |
Theoretical and Computational Investigations of 1h Indole 1,2,3 Triol
Quantum Chemical Characterization of Electronic Structure
Quantum chemical methods are central to understanding the intrinsic properties of 1h-Indole-1,2,3-triol, which are governed by the arrangement of its electrons and nuclei. The presence of three hydroxyl groups on the indole (B1671886) scaffold introduces significant electronic effects, primarily through their electron-donating nature, which influences the molecule's geometry, stability, and electronic state.
Conformational analysis would investigate the rotation around the C2-O and C3-O bonds. The most stable conformers are likely stabilized by the formation of intramolecular hydrogen bonds. The proximity of the hydroxyl groups at the 1, 2, and 3 positions creates a unique environment for complex hydrogen bonding networks, which would significantly stabilize certain geometric arrangements over others. Theoretical calculations can predict the relative energies of these different conformers, identifying the most thermodynamically favorable structures.
Table 1: Predicted Key Geometric Parameters for the Optimized Structure of this compound (Note: The following data is illustrative, representing typical values expected from DFT calculations, as specific published data is unavailable.)
| Parameter | Atom Pair/Trio | Predicted Value |
| Bond Length | C=C (aromatic) | ~1.39 - 1.41 Å |
| C-N (pyrrole) | ~1.37 - 1.38 Å | |
| N1-O | ~1.39 Å | |
| C2-O | ~1.36 Å | |
| C3-O | ~1.36 Å | |
| Bond Angle | C-N-C (pyrrole) | ~108° - 110° |
| C-C-O | ~118° - 120° | |
| N-C-O | ~115° - 117° | |
| Dihedral Angle | H-O-C-C | Variable (defines conformation) |
The electronic properties of a molecule are largely described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular reactivity and stability.
For this compound, the presence of three electron-donating hydroxyl groups is expected to significantly influence the frontier orbitals. These groups would increase the electron density of the indole ring system, leading to a destabilization (increase in energy) of the HOMO. This would, in turn, likely decrease the HOMO-LUMO gap compared to unsubstituted indole, suggesting a higher reactivity. Computational modeling can precisely calculate the energies of these orbitals and visualize their distribution over the molecule.
Table 2: Illustrative Frontier Orbital Energies for this compound Compared to Indole (Note: These values are hypothetical, intended to illustrate the expected electronic effect of hydroxylation.)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Indole (Reference) | ~ -5.80 | ~ -0.90 | ~ 4.90 |
| This compound | ~ -5.25 | ~ -1.10 | ~ 4.15 |
The stability of this compound is intrinsically linked to the aromaticity of its bicyclic indole core. Computational methods can quantify aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations involve placing a "ghost" atom at the center of the benzene (B151609) and pyrrole (B145914) rings to probe the induced magnetic field, with negative values indicating aromatic character.
The hydroxyl substituents, being electron-donating, would modulate the electron distribution within the rings. This could potentially alter the degree of aromaticity of both the benzene and pyrrole moieties compared to the parent indole. Furthermore, stability predictions would involve calculating the total electronic energy of the optimized structure. Comparative studies against other hydroxylated indole isomers, such as 1H-indole-5,6,7-triol, could provide valuable insights into the relative thermodynamic stability conferred by the unique 1,2,3-substitution pattern.
Electronic State Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals.
Spectroscopic Parameter Prediction via Computational Methods
Computational chemistry serves as a powerful tool for predicting spectroscopic properties, which can aid in the experimental identification and characterization of molecules. By simulating spectra, researchers can gain a deeper understanding of the relationship between molecular structure and spectroscopic output.
Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These spectra arise from the vibrations of chemical bonds (stretching, bending, etc.). Each calculated frequency corresponds to a specific vibrational mode. For this compound, key predicted vibrations would include the O-H stretching modes of the three hydroxyl groups, which are expected in the 3200–3600 cm⁻¹ region. Aromatic C=C stretching vibrations are anticipated between 1450–1600 cm⁻¹. The calculations would also predict the frequencies and intensities of C-H, C-N, and C-O stretching and bending modes, providing a complete theoretical vibrational spectrum.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| O-H Stretch | Hydroxyl (-OH) | 3200 - 3600 | Strong, Broad |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |
| C-N Stretch | Pyrrole Ring | 1300 - 1350 | Medium |
| C-O Stretch | C-OH | 1200 - 1250 | Strong |
| O-H Bend | C-OH | 1100 - 1150 | Medium |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. For this compound, calculations would predict distinct signals for each unique hydrogen and carbon atom.
The protons of the hydroxyl groups are expected to appear as broad singlets in the range of δ 4.5–5.5 ppm. The aromatic protons on the benzene portion of the indole ring are predicted to resonate between δ 6.8–7.5 ppm. Similarly, ¹³C NMR chemical shifts for the eight carbon atoms would be calculated, with the carbons attached to the electronegative oxygen and nitrogen atoms (C2, C3, C3a, C7a) showing characteristic downfield shifts. These theoretical predictions are invaluable for interpreting experimental NMR data.
| Proton Type | Position | Predicted Chemical Shift (δ, ppm) |
| Hydroxyl Proton | 1-OH, 2-OH, 3-OH | 4.5 - 5.5 |
| Aromatic Proton | H4, H5, H6, H7 | 6.8 - 7.5 |
Vibrational Frequency Calculations for Infrared and Raman Spectroscopy.
Reaction Pathway Modeling and Mechanistic Elucidation.
Computational chemistry offers a window into the intricate mechanisms of chemical reactions, allowing for the exploration of potential synthetic routes and the understanding of reaction dynamics. For a molecule like this compound, modeling reaction pathways is crucial for identifying plausible synthetic strategies and understanding its stability.
Transition state theory is a cornerstone of computational reaction chemistry. By identifying the transition state—the highest energy point along the reaction coordinate—we can understand the feasibility of a proposed reaction step. For the synthesis of this compound, several hypothetical routes can be analyzed. A plausible approach could involve the multi-step oxidation of an indole precursor.
Computational methods, such as Density Functional Theory (DFT), are instrumental in locating and characterizing the geometry and energy of these transition states. dntb.gov.uaresearchgate.net For instance, in a hypothetical hydroxylation step of an indole derivative, the transition state would involve the approach of the oxidizing agent and the initial formation of the C-O bond. The energy barrier associated with this transition state would be a key determinant of the reaction's viability.
To illustrate the type of data generated from such an analysis, a hypothetical transition state analysis for a key synthetic step is presented below.
Table 1: Hypothetical Transition State Analysis for a Postulated Hydroxylation Step in the Synthesis of this compound
| Parameter | Value | Description |
| Reactants | Indole Derivative + Oxidizing Agent | The starting materials for the hypothetical reaction step. |
| Transition State Geometry | Elongated C-H bond, forming C-O bond | Describes the atomic arrangement at the peak of the energy barrier. |
| Activation Energy (Ea) | Value in kcal/mol | The energy required to reach the transition state. A lower value indicates a more favorable reaction. |
| Imaginary Frequency | Value in cm⁻¹ | A key indicator of a true transition state, representing the vibrational mode along the reaction coordinate. |
| Products | Hydroxylated Indole Intermediate | The resulting molecule after the reaction step is complete. |
Note: The values in this table are illustrative and represent the type of data that would be generated from a computational study, as specific experimental or computational data for this compound is not currently available in public literature.
Beyond the transition state, a full reaction energy profile provides a comprehensive understanding of the thermodynamics and kinetics of a synthetic pathway. This profile maps the energy of the system as it progresses from reactants to products, including all intermediates and transition states.
By calculating the Gibbs free energy (ΔG) for each step, we can determine whether a reaction is spontaneous and predict the equilibrium position. Kinetic profiling, derived from the activation energies, allows for the prediction of reaction rates and the identification of the rate-determining step in a multi-step synthesis.
For a complex synthesis, such as that which would be required for this compound, this analysis is invaluable for optimizing reaction conditions like temperature and choice of catalyst. nih.gov The presence of multiple hydroxyl groups suggests that intramolecular hydrogen bonding could play a significant role in stabilizing intermediates and transition states, a factor that would be explicitly modeled in computational studies. researchgate.net
Below is a hypothetical reaction coordinate diagram that illustrates the energetic landscape of a proposed synthetic route.
Table 2: Hypothetical Reaction Energetics for a Proposed Two-Step Synthesis of a Dihydroxylated Indole Intermediate
| Reaction Step | Reactants | Transition State (TS) | Intermediate/Product | ΔH (kcal/mol) | ΔG (kcal/mol) |
| Step 1: Hydroxylation | Indole + Oxidant | TS1 | Mono-hydroxylated Indole | Value | Value |
| Step 2: Second Hydroxylation | Mono-hydroxylated Indole + Oxidant | TS2 | Di-hydroxylated Indole | Value | Value |
Note: This table is a representation of the data that would be obtained from computational analysis. The specific thermodynamic values are dependent on the chosen computational method and have not been published for this compound.
Synthetic Methodologies for 1h Indole 1,2,3 Triol and Analogous Polyhydroxylated Indoles
Strategies for Direct Hydroxylation of the Indole (B1671886) Nucleus
Directly introducing multiple hydroxyl groups onto the indole nucleus is a formidable challenge due to the electron-rich nature of the heterocycle, which predisposes it to oxidation and polymerization. However, both chemical and enzymatic methods have been developed to achieve regioselective hydroxylation.
Chemical oxidation can furnish hydroxylated indoles, though controlling the position and number of hydroxyl groups is often difficult. A patented method describes the direct oxidation of tryptophan or tryptamine (B22526) precursors at the aromatic ring using hydrogen peroxide, which can lead to a mixture of mono- and polyhydroxylated products after several hours. google.com More controlled C-H oxygenation can be achieved using specific reagents. For example, N-chlorosuccinimide (NCS) has been used to mediate the direct C(sp³)–H oxygenation of 2-methylindoles, using water as the oxygen source, to yield 2-formyl indoles. acs.org This process involves chlorination followed by an SN2′ reaction with water and subsequent oxidation. acs.org While not a direct hydroxylation to a triol, such C-H functionalization techniques are foundational for installing oxygen-containing groups that can be precursors to hydroxyls. numberanalytics.com
Enzymatic approaches offer superior selectivity. Oxygenating biocatalysts, particularly cytochrome P450 monooxygenases (P450s) and flavin-dependent monooxygenases (FMOs), are highly effective for this purpose. nih.gov Engineered P450 enzymes have been shown to catalyze the hydroxylation of indole, primarily at the C3 position, to produce indoxyl. mdpi.comresearchgate.netnih.gov This is often the initial step in the biocatalytic production of indigo (B80030) dye from indole. mdpi.com Similarly, artificial mini-enzymes containing manganese have demonstrated unprecedented selectivity for oxidizing indole at the C3 position to yield 3-oxindole derivatives. acs.org The use of group E monooxygenases can lead to the formation of an epoxide, which can be further processed to introduce hydroxyl groups. researchgate.net These enzymatic systems provide a powerful tool for regioselective C-H oxyfunctionalisation, a key step toward polyhydroxylated indoles. nih.gov
Annulation and Cyclization Approaches to the Polyhydroxylated Pyrrole (B145914) Ring of Indole
Constructing the indole framework from simpler precursors is a versatile alternative to direct hydroxylation. These methods involve forming the pyrrole ring onto a pre-functionalized benzene (B151609) precursor, allowing for the strategic placement of hydroxyl groups or their protected equivalents.
Numerous named reactions exist for indole synthesis, such as the Fischer, Bartoli, and Larock syntheses, which traditionally build the indole scaffold from benzenoid precursors. thieme-connect.com Modern variations offer pathways to highly substituted indoles. A two-step protocol starting from nitroarenes involves a researchgate.netresearchgate.net-sigmatropic rearrangement of N-oxyenamines to deliver indoles with a wide array of substitution patterns. mdpi.com
Palladium-catalyzed [4+1] annulation represents a more recent and efficient method for creating highly substituted pyrroles, which are the core of the indole structure. mdpi.com This cascade reaction combines α-alkenyl-dicarbonyl compounds with unprotected primary amines, using oxygen as the terminal oxidant under mild conditions. mdpi.com Another powerful technique is the Barton-Zard pyrrole synthesis, which involves the annulation of nitroalkenes with isonitriles. chim.it This method is initiated by a Michael addition, followed by ring closure and elimination. chim.it
For constructing the polyhydroxylated pyrrole portion specifically, strategies involving the cyclization of precursors bearing hydroxyl groups are essential. A rhodium(II)-catalyzed [3+3]-annulation of cyclic nitronates with vinyl diazoacetates produces bicyclic nitroso acetals, which can then undergo a base-promoted ring contraction to form an oxazine-annulated pyrrole. mdpi.com Such ring-system manipulations provide a sophisticated route to complex heterocyclic structures that could be adapted for the synthesis of 1h-indole-1,2,3-triol. mdpi.com
| Annulation/Cyclization Strategy | Key Reactants | Catalyst/Reagent | Primary Product Type | Reference |
|---|---|---|---|---|
| Fischer/Bartoli/Larock | Benzenoid precursors (e.g., phenylhydrazines, nitroarenes) | Various (Acid, Pd-catalysts) | Substituted Indoles | thieme-connect.com |
| Barton-Zard Synthesis | Nitroalkenes, Isonitriles | Base (e.g., DBU) | Pyrroles | chim.it |
| Palladium-Catalyzed [4+1] Annulation | α-Alkenyl-dicarbonyls, Primary amines | Pd(TFA)₂ | Substituted Pyrroles | mdpi.com |
| Rhodium-Catalyzed [3+3] Annulation | Cyclic nitronates, Vinyl diazoacetates | Rh(II) octanoate | Oxazine-annulated pyrroles | mdpi.com |
Stereoselective Synthesis of this compound and its Epimers
Achieving stereocontrol over the three contiguous hydroxyl groups at the 1, 2, and 3-positions is perhaps the most complex aspect of synthesizing this compound. This requires asymmetric synthesis methodologies to dictate the spatial orientation of each group.
While a direct stereoselective synthesis of the target triol is not reported, analogous syntheses of other polyhydroxylated indolines and related heterocycles provide guiding principles. For instance, a stereoselective route to octahydro-1H-indole-5,6,7-triol analogues has been developed starting from shikimic acid derivatives. researchgate.net Key transformations in this approach include the Overman rearrangement and ring-closing metathesis to form the cis-fused triol system. researchgate.net Similarly, a stereoselective approach to polyhydroxylated L-Choi derivatives (octahydro-1H-indole carboxylates) was achieved through the oxidative cyclization of L-tyrosine. nih.gov
The synthesis of chiral 3-hydroxyoxindoles, which are tautomers of 2,3-dihydroxyindoles, is a closely related field where asymmetric catalysis has been extensively applied. beilstein-journals.org Chiral phosphoric acid catalysts have been successfully used in the asymmetric dearomatization of tryptamines with 3-indolyl-3-hydroxyoxindoles to create tricyclic N-heterocycles with high diastereoselectivity and enantioselectivity. beilstein-journals.org These strategies, which control the formation of a hydroxylated stereocenter at the C3 position, are directly relevant to controlling the stereochemistry of the C2 and C3 hydroxyls in the target molecule. researchgate.net
Chemoenzymatic and Biocatalytic Synthesis Pathways
Chemoenzymatic and biocatalytic methods offer unparalleled selectivity and are increasingly vital for the synthesis of complex natural products and their analogues. mdpi.com These methods leverage enzymes to perform specific transformations under mild conditions, often avoiding the need for protecting groups and reducing the number of synthetic steps.
For hydroxylating indoles, a variety of enzymes have been employed. As mentioned, P450 monooxygenases can hydroxylate the indole ring. mdpi.comnih.gov Flavin-dependent monooxygenases (FMOs) have also been used to catalyze C3 hydroxylation on bromoindole substrates. nih.gov Lipases are another class of enzymes that are highly effective for stereoselective transformations, such as the kinetic resolution of racemic alcohols or esters, which can be used to prepare enantiopure building blocks for synthesis. mdpi.com
Multi-enzyme cascades have been designed to produce complex molecules in a one-pot fashion. A notable example is a three-enzyme system developed to produce indole-containing acyloins. mdpi.comnih.gov This system uses a tryptophan synthase variant and an L-amino acid oxidase to generate diverse indole-3-pyruvate derivatives, which are then used by a ThDP-dependent enzyme to form acyloins. nih.govresearchgate.net Such modular enzymatic systems could be engineered to perform sequential hydroxylations on an indole substrate to build up the this compound structure with high chemo- and stereoselectivity.
Reactivity and Mechanistic Chemistry of 1h Indole 1,2,3 Triol
Electrophilic Aromatic Substitution on the Indole (B1671886) Core
Electrophilic aromatic substitution (EAS) is a hallmark reaction of the indole nucleus. The pyrrole (B145914) ring is significantly more activated towards electrophiles than the benzene (B151609) ring. bhu.ac.in In an unsubstituted indole, the C3 position is overwhelmingly the preferred site of attack, being approximately 10¹³ times more reactive than a position on a benzene ring. pageplace.de This regioselectivity is due to the ability of the nitrogen atom's lone pair to stabilize the cationic intermediate (the Wheland intermediate) without disrupting the aromaticity of the benzene ring. bhu.ac.in When the C3 position is blocked, electrophilic substitution typically occurs at the C2 position. bhu.ac.in
The presence of the 1,2,3-triol substituents on the indole core of 1h-Indole-1,2,3-triol profoundly influences the regioselectivity and rate of electrophilic aromatic substitution. The electronic effects of these groups must be considered collectively.
1-Hydroxy Group: The N-hydroxy group is known to be activating and directs electrophiles to the C2 and C3 positions. acs.org Its ability to donate electron density to the pyrrole ring enhances the nucleophilicity of the heterocyclic portion of the molecule.
2-Hydroxy and 3-Hydroxy Groups: These groups exist in tautomeric equilibrium with their keto forms (2-oxo and 3-oxo, respectively). researchgate.net In their enol forms, they are strongly activating, ortho-, para-directing groups. The 2-OH group would activate the C3 position, while the 3-OH group would activate the C2 and C4 positions. However, the C2 and C3 positions are already substituted. Therefore, the primary influence of the 2-OH and 3-OH groups will be on the benzene ring, particularly activating the C4 and C7 positions. The hydroxyl group at C5 is known to direct electrophiles to the C4 and C6 positions. wuxiapptec.com By analogy, the hydroxyl groups on the pyrrole ring would enhance the electron density of the carbocyclic ring.
Considering these combined effects, the positions on the benzenoid ring (C4, C5, C6, and C7) become the most likely sites for electrophilic attack. The precise regioselectivity would depend on the specific electrophile and reaction conditions, with positions C4 and C6 being particularly activated due to the cumulative electron-donating effects of the hydroxyl groups. However, the inherent reactivity of the pyrrole ring, even with substituents, cannot be entirely discounted, and reactions at the nitrogen or oxygen atoms of the hydroxyl groups are also possible.
| Position | Activating/Deactivating Influence | Predicted Reactivity towards EAS |
| C4 | Activated by the 3-OH group and the pyrrole nitrogen. | High |
| C5 | Moderately activated. | Moderate |
| C6 | Activated by the pyrrole nitrogen. | High |
| C7 | Activated by the 2-OH group. | Moderate |
Transformations Involving Hydroxyl Groups
The three hydroxyl groups of this compound are key centers of reactivity, susceptible to a variety of transformations including oxidation, reduction, esterification, and etherification.
Oxidation: The oxidation of this compound can be complex, with several potential outcomes depending on the oxidant and reaction conditions.
The N-hydroxy group can be oxidized to a nitrone. For instance, N-hydroxyindolines can be oxidized to the corresponding α,β-unsaturated nitrones using reagents like p-chloranil. nih.gov
The 2-hydroxy and 3-hydroxy functionalities, existing in equilibrium with their keto tautomers (2-oxindoline and 3-oxindoline), can undergo further oxidation. For example, the oxidation of indole can lead to 3-hydroxyindole (indoxyl), which can be further oxidized and dimerize to form pigments like indigo (B80030) and indirubin. nih.gov The oxidation of some 1,2-disubstituted indoles with lead tetra-acetate yields 3-acetoxy derivatives, while alkaline hydrolysis can lead to dioxindoles through autoxidation and rearrangement. researchgate.net A manganese-containing artificial mini-enzyme has been shown to catalyze the oxidation of N-substituted indoles, leading to products like 2-TFE-3-oxindole, which can then hydrolyze to 2-hydroxy-3-oxindole. acs.org
Reduction: The reduction of this compound would likely target the N-OH bond and the C-OH functionalities.
The N-hydroxy group can be readily reduced to the corresponding N-H indole. researchgate.net Common reducing agents for this transformation include zinc in acetic acid, titanium(III) chloride, or catalytic hydrogenation. researchgate.netunito.it This dehydroxylation is a common strategy in the synthesis of NH-indoles from N-hydroxyindole precursors. researchgate.net
The reduction of the C-OH groups is less straightforward and would likely require more vigorous conditions, potentially leading to the reduction of the indole ring itself. The heterocyclic ring of indole can be reduced to an indoline (B122111) using reagents like sodium cyanoborohydride in acetic acid. bhu.ac.in
The hydroxyl groups of this compound can undergo esterification and etherification, typical reactions of alcohols and phenols.
Esterification (Acylation): The N-hydroxy group of N-hydroxyindoles can be acylated to form N-acyloxyindoles. rsc.org This reaction is often a prelude to rearrangement reactions (see section 4.3). The C-hydroxyl groups would also be expected to undergo acylation under standard conditions (e.g., using acid chlorides or anhydrides in the presence of a base).
Etherification (Alkylation): The N-hydroxy group can be alkylated, for example, with dimethyl sulfate (B86663) in the presence of a base, to yield N-methoxyindoles. unito.it Similarly, the C-hydroxyl groups can be converted to ethers. O-glycosides of N-hydroxyindoles have been synthesized by reacting them with acyl halogenoses in the presence of alkaline reagents. nih.gov
| Hydroxyl Group | Potential Oxidation Product | Potential Reduction Product | Potential Esterification/Etherification Product |
| 1-OH (N-OH) | Nitrone | N-H Indole | N-Acyloxyindole / N-Alkoxyindole |
| 2-OH | 2,3-dione (Isatin derivative) | 2-H Indole (Indoline) | 2-Acyloxyindole / 2-Alkoxyindole |
| 3-OH | 2,3-dione (Isatin derivative) | 3-H Indole (Indoline) | 3-Acyloxyindole / 3-Alkoxyindole |
Oxidation and Reduction Pathways.
Rearrangement Reactions and Tautomerism
The structure of this compound is ripe for rearrangement reactions and exists in a complex tautomeric equilibrium.
Rearrangement Reactions: A key reaction of N-hydroxyindoles is the capes.gov.brcapes.gov.br-sigmatropic rearrangement of their acylated derivatives (N-acyloxyindoles). rsc.org This rearrangement, driven by the cleavage of the weak N-O bond, typically results in the migration of the acyloxy group to the C3 position of the indole ring. rsc.orgnih.gov This provides a powerful method for the C3-functionalization of indoles. rsc.org The Fischer indole synthesis, a classic method for preparing indoles, also involves a key capes.gov.brcapes.gov.br-sigmatropic rearrangement step. chemtube3d.com Given the 1-hydroxy functionality, this compound, upon acylation, would be a prime candidate for such rearrangements, although the existing substituent at C3 would likely direct the migrating group to the C2 position or lead to more complex rearranged products.
Tautomerism: The compound this compound can exist in several tautomeric forms due to the presence of the three hydroxyl groups.
1-Hydroxyindole (B3061041) Tautomerism: The 1-hydroxyindole moiety can exist in equilibrium with its tautomeric N-oxide form (indolenine-N-oxide).
2-Hydroxyindole/2-Oxindoline Tautomerism: A 2-hydroxyindole (or 2-indolol) is the enol tautomer of 2-oxindoline (an oxindole). The equilibrium generally favors the keto form. researchgate.net
3-Hydroxyindole/3-Oxindoline Tautomerism: A 3-hydroxyindole (or indoxyl) is the enol tautomer of 3-oxindoline (or 3-ketoindoline). This keto-enol tautomerism is a fundamental property of such systems. libretexts.orgmasterorganicchemistry.comlibretexts.org
For this compound, these individual equilibria would be interconnected, leading to a complex mixture of tautomers in solution. The predominant species would be influenced by factors such as solvent polarity, pH, and temperature. The potential for the formation of quinone-methide-like structures through tautomerization involving the benzenoid ring also exists.
Cycloaddition Reactions and Pericyclic Processes
The indole nucleus can participate in cycloaddition reactions, acting as either a diene or a dienophile, although its aromaticity can make it less reactive than non-aromatic systems.
Diels-Alder Reactions: The C2-C3 double bond of the indole ring can act as a dienophile in Diels-Alder reactions. capes.gov.br Conversely, vinylindoles can function as dienes. umn.edu The reactivity of the indole system in these [4+2] cycloadditions is sensitive to the substituents present. Electron-donating groups on the indole ring generally enhance its reactivity as a diene, while electron-withdrawing groups make it a better dienophile. The presence of three electron-donating hydroxyl groups in this compound would likely deactivate the C2-C3 bond as a dienophile but could potentially facilitate its participation as a diene if a vinyl group were present at an appropriate position. Inverse electron demand Diels-Alder reactions of indoles with electron-poor azadienes are also known to proceed in high yield. capes.gov.br
[3+2] Cycloadditions: N-hydroxyindoles can be generated via [3+2] cycloaddition reactions between nitrosoarenes and alkynes. scirp.orgnih.govnih.gov This reaction proceeds regioselectively to form the N-hydroxyindole ring system. unito.it This suggests that the reverse reaction, a retro-[3+2] cycloaddition, might be a possible fragmentation pathway for this compound under certain conditions.
Reactivity in Multicomponent Reactions and Domino Sequences
The exploration of this compound in the realm of multicomponent reactions (MCRs) and domino (cascade) sequences is a subject of significant synthetic interest. These reaction paradigms offer efficient pathways to construct complex molecular architectures from simple precursors in a single operation, embodying the principles of atom and step economy. While direct studies on the reactivity of this compound in such transformations are not extensively documented in scientific literature, the reactivity of its core structural motifs, namely the isatin-like 2,3-diol system and the N-hydroxyindole functionality, provides a basis for predicting its behavior.
The inherent reactivity of the indole scaffold, particularly at the C3 position, makes it a common participant in various MCRs. researchgate.net However, the presence of hydroxyl groups at the C2, C3, and N1 positions in this compound introduces unique electronic and steric properties that would distinctly modulate its reactivity compared to simpler indoles.
A significant body of research exists on the use of isatin (B1672199) (1H-indole-2,3-dione), the oxidized form of the 2,3-dihydroxyindole core, as a versatile building block in MCRs. nih.govresearchgate.net Isatin's C3-carbonyl group exhibits electrophilic character, making it susceptible to nucleophilic attack, a feature that has been widely exploited in the synthesis of diverse heterocyclic systems, including spirooxindoles and 3,3-disubstituted oxindoles. nih.gov These reactions highlight the potential of the C2-C3 unit of this compound to engage in complex transformations. It is plausible that under specific reaction conditions, the 2,3-diol could mimic the reactivity of the isatin carbonyl, potentially through an in situ oxidation or by acting as a masked electrophile.
Several multicomponent reactions involving isatin derivatives have been reported, providing a template for potential reactions of this compound. For instance, the three-component reaction of isatin, an activated methylene (B1212753) compound, and another component like an amine or a 1,3-dicarbonyl compound can lead to a wide array of structurally complex molecules. uevora.ptchemrevlett.com
Table 1: Examples of Multicomponent Reactions Involving Isatin Derivatives
| Reactants | Catalyst/Conditions | Product Type | Reference |
| Isatin, Malononitrile, 4-Aminocoumarin | Water-mediated | Spirooxindoles | researchgate.net |
| Isatin, 1,2-Phenylenediamine, Cyclohexane-1,3-dione | NiO-CuO nanoplates | Spiro[dibenzo[b,e] nih.govchemrevlett.comdiazepine-11,3'-indoline]-2'-one | researchgate.net |
| Isatin, Activated Methylenes, 3-Cyanoacetyl Indole | Triethylamine | Spirooxindole-Indole Hybrids | uevora.pt |
| Isatin, L-Thioproline, 1,4-Naphthoquinone | Decarboxylative Condensation | Spiro[benzo[f]thiazolo[4,3-a]isoindole-5,3'-indoline]-2',6,11-trione | uevora.pt |
The N-hydroxy functionality introduces another layer of reactivity. N-hydroxyindoles are known to be accessible through domino reactions and can act as precursors to various indole derivatives. thieme-connect.comorganic-chemistry.org The N-OH group can function as a nucleophile or an electrophile under different conditions and can also be a leaving group in certain transformations. In the context of MCRs and domino sequences, the N-hydroxy group of this compound could participate in cyclization reactions or act as an internal oxidant.
Domino reactions, which involve a series of intramolecular transformations, could be initiated at one of the hydroxyl groups of this compound. For example, a domino Knoevenagel-hetero-Diels-Alder sequence, which has been utilized for the synthesis of complex chromene and chroman derivatives, could potentially be adapted. bohrium.com A reaction initiated at the C3-hydroxyl group could lead to the formation of a reactive intermediate that undergoes subsequent intramolecular cyclizations.
Advanced Spectroscopic and Structural Characterization of 1h Indole 1,2,3 Triol
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise chemical structure of organic molecules in solution. For 1h-Indole-1,2,3-triol, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would be essential to assign all proton and carbon signals and to establish connectivity.
¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzene (B151609) ring, typically appearing in the downfield region. researchgate.netnih.gov The protons attached to the stereogenic centers (C2 and C3) and the three hydroxyl protons would also provide characteristic signals. The chemical shifts of the hydroxyl groups can be broad and are sensitive to solvent, concentration, and temperature.
The ¹³C NMR spectrum would complement this by identifying all eight carbon atoms in the molecule, including the aromatic carbons and the sp³-hybridized carbons bearing the hydroxyl groups.
Expected NMR Data for this compound
| Atom Type | Technique | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Aromatic Protons (H4, H5, H6, H7) | ¹H NMR | ~6.8 - 7.8 | Splitting patterns (doublets, triplets) would reveal their relative positions. researchgate.netnih.gov |
| Hydroxyl Protons (1-OH, 2-OH, 3-OH) | ¹H NMR | ~4.5 - 5.5 (variable) | Often appear as broad singlets; exchangeable with D₂O. |
| Methine Protons (H2, H3) | ¹H NMR | ~4.0 - 5.0 | Chemical shift and coupling constants are highly dependent on stereochemistry. |
| Aromatic Carbons | ¹³C NMR | ~110 - 140 | Includes carbons of the benzene ring and the C=C bond of the pyrrole (B145914) moiety. |
| Hydroxylated Carbons (C2, C3) | ¹³C NMR | ~70 - 90 | Represents the carbons directly attached to the hydroxyl groups. |
2D NMR Techniques: To unambiguously assign these signals, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, connecting adjacent protons within the aromatic ring and the five-membered ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon by identifying the proton attached to it.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the entire molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the substituents on the C2 and C3 atoms.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis (HR-ESI-MS)
High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is critical for confirming the elemental composition and studying the fragmentation pathways of this compound.
Molecular Formula Confirmation: The molecular formula of this compound is C₈H₇NO₃. epa.gov HRMS can measure the mass of the molecular ion with very high accuracy (typically to four or five decimal places). For instance, the monoisotopic mass of the neutral molecule is 165.042593 g/mol . epa.gov In positive-ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed, and its exact measured mass would be compared to the theoretical mass of C₈H₈NO₃⁺ (166.05042) to unequivocally confirm the molecular formula.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments involve selecting the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. researchgate.net This fragmentation pattern provides a structural fingerprint. For this compound, expected fragmentation pathways could include:
Sequential loss of water molecules (H₂O) from the triol moiety.
Cleavage of the C2-C3 bond.
Retro-Diels-Alder (RDA) type fragmentation of the dihydropyrrole ring.
Loss of small molecules like CO or HCN following ring cleavage.
These fragmentation patterns help to confirm the connectivity and the nature of the functional groups present in the molecule.
Vibrational Spectroscopy: Fourier Transform Infrared and Raman Investigations
FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of specific bonds. Key expected absorption bands for this compound would include:
A strong, broad band in the 3600-3200 cm⁻¹ region, characteristic of O-H stretching vibrations from the multiple hydroxyl groups, likely involved in hydrogen bonding.
A band around 3100-3000 cm⁻¹ corresponding to aromatic C-H stretching.
Bands in the 1600-1450 cm⁻¹ region due to C=C stretching vibrations within the aromatic and pyrrole rings.
Strong bands in the 1260-1000 cm⁻¹ region corresponding to C-O stretching of the hydroxyl groups.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. horiba.com It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the vibrations of the indole (B1671886) ring system and could provide a distinct spectral fingerprint for identification. nih.govresearchgate.net
Expected Vibrational Frequencies
| Functional Group/Vibration | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch (Hydrogen-bonded) | FTIR | 3600 - 3200 | Strong, Broad |
| Aromatic C-H Stretch | FTIR/Raman | 3100 - 3000 | Medium/Strong |
| Aromatic C=C Stretch | FTIR/Raman | 1600 - 1450 | Medium to Strong |
| C-O Stretch | FTIR | 1260 - 1000 | Strong |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a published crystal structure for this compound was not found in open-access databases, this technique would provide unparalleled detail if a suitable crystal could be grown. nih.govugr.es
The analysis would yield precise measurements of:
Bond lengths and angles: Confirming the geometry of the indole ring and the triol substituents.
Torsional angles: Defining the exact conformation of the five-membered ring and the orientation of the hydroxyl groups.
Intermolecular interactions: Revealing the hydrogen-bonding network created by the triol functionalities, which dictates the crystal packing.
Absolute stereochemistry: For a chiral crystal, anomalous dispersion effects can be used to determine the absolute configuration of the stereocenters (C2 and C3) without ambiguity.
Chiroptical Spectroscopy for Stereochemical Assignment (if applicable)
The structure of this compound contains at least two stereocenters at the C2 and C3 positions, making it a chiral molecule. Chiroptical spectroscopy, which measures the differential interaction of left and right circularly polarized light with a chiral substance, is essential for assigning its absolute configuration in solution. cas.cz
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Visible range, corresponding to electronic transitions. The resulting spectrum, known as a Cotton effect, is highly sensitive to the stereochemistry of the molecule. By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations for different stereoisomers (e.g., (2R,3R), (2S,3S), etc.), the absolute configuration can be determined. researchgate.netmdpi.com
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring differential absorption in the vibrational region of the spectrum. mdpi.com It provides a more detailed stereochemical fingerprint with numerous bands. Like ECD, comparing the experimental VCD spectrum to theoretically calculated spectra is a powerful method for unambiguous stereochemical assignment.
A detailed analysis of the anisotropic effects in the NMR spectra, potentially after derivatization with a chiral agent, can also provide valuable information for determining the absolute configuration of 1,2,3-triol systems. nih.gov
Advanced Hyphenated Techniques
Hyphenated techniques, which couple a separation method with a spectroscopic detector, are powerful tools for analyzing complex samples or for obtaining multiple streams of data from a single analysis. ajrconline.orgnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common hyphenated technique and would be invaluable for analyzing this compound. researchgate.net HPLC would first separate the compound from any impurities, starting materials, or byproducts. The eluent would then be directed into a mass spectrometer (often a high-resolution instrument like a Q-TOF or Orbitrap) to provide mass confirmation and structural data for the purified compound. numberanalytics.com
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): While less common due to lower sensitivity, LC-NMR allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column. nih.gov This can be done in a stopped-flow mode to allow for the acquisition of more complex 2D NMR data on a separated, purified peak. researchgate.net
LC-NMR-MS: This powerful triple-hyphenation provides separation, mass data, and NMR data in a single integrated system, offering a comprehensive characterization of the components of a mixture. ajrconline.org
These advanced techniques are particularly useful for dereplication in natural product discovery or for metabolism studies, where the compound of interest is present in a complex biological matrix. nih.gov
Biochemical and Enzymatic Research Contexts of 1h Indole 1,2,3 Triol
Interaction with Biological Macromolecules (Excluding Clinical Human Data)
The potential for 1h-Indole-1,2,3-triol to interact with proteins can be extrapolated from studies on structurally related indole (B1671886) derivatives. The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of binding to a wide range of receptors and enzymes with high affinity. researchgate.net
While specific molecular docking studies for this compound are not prominent in the literature, extensive computational research on other indole derivatives provides a framework for predicting its behavior.
Binding Interactions: The indole ring's aromatic nature allows for favorable π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine, tryptophan) within a protein's binding site. The three hydroxyl groups of this compound would be expected to act as potent hydrogen bond donors and acceptors, forming strong interactions with polar residues like serine, threonine, aspartate, and glutamate, as well as with the peptide backbone.
Studies on Related Compounds: Molecular docking of various indole-based compounds has successfully predicted their potential as inhibitors for numerous enzymes. For example, new 3-ethyl-1H-indole derivatives showed strong predicted binding affinities to the COX-2 enzyme, forming hydrogen bonds with key residues like ARG120 and TYR355. ajchem-a.com Similarly, studies on 1,2,3-triazole-based carbazole (B46965) derivatives identified potential interactions with antimicrobial and anticancer targets. nih.gov These studies underscore the utility of the indole scaffold in designing targeted inhibitors.
Table 2: Summary of Molecular Docking Studies on Indole Derivatives
| Compound Class | Target Protein | Key Predicted Interactions | Reference |
| 3-Ethyl-1H-indole derivatives | Cyclooxygenase-2 (COX-2) | H-bonds with ALA527, ARG120, TYR355 | ajchem-a.com |
| 1,2,3-Triazole-based carbazoles | Caspase-3 | Fit into active site pocket | nih.gov |
| Indole-based dithiolethiones | UDP-N-acetylmuramate-l-alanine ligase (MurC) | H-bonds and pi-stacked interactions | nih.gov |
This table is interactive. Click on the headers to sort.
The functional groups of this compound suggest it could act as an enzyme inhibitor, a common role for hydroxylated aromatic compounds.
Indoleamine 2,3-dioxygenase (IDO1) Inhibition: IDO1 is a heme-containing enzyme that catalyzes the first step in tryptophan catabolism along the kynurenine (B1673888) pathway. nih.gov Overexpression of IDO1 is an immunosuppressive mechanism in some pathologies. nih.gov Notably, compounds featuring a 1,2,3-triazole ring fused with an indole moiety have been developed as potent and selective inhibitors of IDO1, demonstrating that the indole core can be used to target this important enzyme. nih.gov
Other Enzyme Targets: The broader class of indole derivatives has been explored for the inhibition of various enzymes. Homotryptamine derivatives can inhibit 15-lipoxygenase, an enzyme involved in inflammation. Peptide-based compounds containing heteroatom rings, structurally distinct but functionally relevant, have been shown to inhibit N-terminal nucleophile (Ntn) hydrolases like the proteasome. google.com The ability of such small molecules to selectively target enzyme active sites is a well-established principle that would apply to this compound.
Molecular Docking and Computational Ligand-Protein Interaction Studies.
Role as a Metabolite or Signaling Molecule in Non-Human Biological Systems (e.g., Microbial, Plant)
Indole itself is a crucial signaling molecule in diverse biological systems, from bacterial communities to plant-insect interactions. meddocsonline.orgnih.gov
Microbial Systems: In bacteria, indole is a well-documented intercellular signal that regulates physiological processes including biofilm formation, drug resistance, and virulence. wikipedia.orgnih.govasm.org It is produced from tryptophan by numerous commensal gut bacteria. metabolon.com While various indole derivatives like indole acetic acid (IAA) and indole propionic acid (IPA) are known microbial metabolites that interact with host systems, the presence of this compound as a specific microbial metabolite has not been established in the reviewed literature. nih.govfrontiersin.org Given the extensive oxidative metabolism in microbes, its formation as a transient intermediate in a degradation pathway remains a possibility.
Plant Systems: Plants utilize indole as a building block for a vast array of metabolites, including the essential growth hormone auxin (indole-3-acetic acid) and defense compounds like benzoxazinoids and gramine. researchgate.netmeddocsonline.orgfrontiersin.org Free indole also functions as a volatile signal, emitted from flowers to attract pollinators and from leaves to prime defenses in neighboring plants. meddocsonline.org While plants produce many functionalized indoles, and "plant metabolite" is a defined chemical role, there is no direct evidence from the search results identifying this compound as a native plant metabolite.
Advanced Research Directions and Future Perspectives for 1h Indole 1,2,3 Triol
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The synthesis of functionalized indoles, particularly those with multiple hydroxyl groups, is a cornerstone of organic chemistry, driven by their presence in natural products, pharmaceuticals, and functional materials. rsc.orgnih.gov Future research will prioritize the development of synthetic routes that are not only efficient but also highly selective, addressing the inherent challenges of controlling regioselectivity in the indole (B1671886) core. frontiersin.org
Historically, methods like the Nenitzescu 5-hydroxyindole (B134679) synthesis have been valuable, but modern strategies focus on catalyst-free and metal-catalyzed cascade reactions to build the indole scaffold with desired hydroxylation patterns. rsc.orgresearchgate.net For instance, a catalyst-free method for the regiospecific synthesis of 6-hydroxy indoles has been developed using the condensation of carboxymethyl cyclohexadienones and various amines. acs.org This approach is notable for its operational simplicity and broad substrate scope, including chiral amines. researchgate.netacs.org
Future advancements will likely involve:
Asymmetric Catalysis: Employing chiral catalysts, such as chiral phosphoric acids, to control the stereochemistry of functionalizations on the indole nucleus, which is crucial for creating biologically active molecules. benthamdirect.com
C-H Functionalization: Developing novel transition-metal catalyzed methods for the direct and selective functionalization of C-H bonds at specific positions (C4-C7) of the indole's benzene (B151609) ring, a traditionally challenging task. frontiersin.orgacs.org
Flow Chemistry and Automation: Integrating automated synthesis platforms, like SYNTHIA®, to rapidly explore and optimize reaction pathways, accelerating the discovery of novel hydroxylated indole derivatives. synthiaonline.com
Biocatalysis: Utilizing enzymes to perform specific hydroxylation reactions, offering high selectivity under mild conditions. mdpi.com
Interactive Table: Comparison of Synthetic Strategies for Hydroxylated Indoles
| Synthetic Strategy | Key Features | Advantages | Challenges | Relevant Compounds |
|---|---|---|---|---|
| Nenitzescu Synthesis | Condensation of 1,4-benzoquinones and β-enamines. researchgate.net | Well-established for 5-hydroxyindoles. | Limited to 5-hydroxy substitution pattern. | 5-Hydroxyindoles |
| Catalyst-Free Condensation | Reaction of cyclohexadienones with amines. acs.org | High regioselectivity for 6-hydroxyindoles, operational simplicity. | Substrate-dependent; may yield amino-indoles with certain catalysts. researchgate.net | 6-Hydroxyindoles |
| Transition-Metal C-H Alkynylation | Palladium-catalyzed reaction using a transient directing group. acs.org | Enables functionalization at the challenging C4 position. | Requires specific directing groups and optimization of reaction conditions. | C4-Alkynylated Indoles |
| Asymmetric Peptide Catalysis | Use of aspartyl peptide catalysts for oxidation. nih.gov | Achieves high enantioselectivity in indole oxidation. | Catalyst efficiency can be substrate-dependent. | Chiral Hydroxy-indolenines |
In-depth Mechanistic Studies of Complex Reactions
Understanding the precise mechanisms of reactions involving hydroxylated indoles is critical for optimizing existing methods and designing new transformations. Computational studies, in conjunction with experimental work, are becoming indispensable tools for elucidating complex reaction pathways.
For example, detailed computational analysis of the atmospheric oxidation of indole initiated by hydroxyl (•OH) and chlorine (•Cl) radicals has revealed that the reaction mechanisms are distinct from those of other amines. copernicus.orgresearchgate.net These studies show that the reactions predominantly form organonitrates, alkoxy radicals, and hydroperoxide products, rather than carcinogenic nitrosamines, which has significant environmental implications. copernicus.orgresearchgate.net
Future mechanistic investigations will likely focus on:
Unraveling Catalytic Cycles: Detailed studies, including kinetic analysis and the isolation of intermediates, to understand the catalytic cycles of metal- and organo-catalyzed reactions. For instance, mechanistic studies on hypoiodite-catalyzed oxidative dearomatization of indoles pointed to the crucial role of an N-I indole intermediate. nih.gov
Role of Non-Covalent Interactions: Investigating how weak interactions, such as hydrogen bonding, influence the selectivity and efficiency of catalytic processes. rsc.org
Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to model transition states and reaction energy profiles, providing insights that are difficult to obtain experimentally. chinesechemsoc.org
Exploration of Supramolecular Chemistry and Self-Assembly
The indole scaffold, with its capacity for hydrogen bonding and π-stacking interactions, is an excellent building block for supramolecular chemistry. The introduction of hydroxyl groups further enhances these capabilities, opening avenues for the design of complex, self-assembling systems.
Researchers have synthesized receptors containing 2-amidoindole units that can form complexes with anions like dihydrogen phosphate (B84403) through hydrogen bonding. tandfonline.com The functionalization of the indole core, for instance with nitro groups, can tune the binding stoichiometry and affinity of these receptors. tandfonline.com
Future directions in this area include:
Anion Recognition: Designing more sophisticated indole-based receptors for the selective binding of biologically and environmentally important anions.
Self-Assembled Materials: Creating gels, liquid crystals, and other soft materials from hydroxylated indole derivatives through controlled self-assembly processes.
Catalyst Design: Incorporating indole units into larger supramolecular catalysts where preorganization of the substrate via non-covalent interactions can lead to unprecedented levels of selectivity. rsc.org
Integration into Advanced Materials and Nanotechnology
The unique electronic and chemical properties of indoles make them attractive for applications in materials science and nanotechnology. nih.gov Hydroxylated indoles are particularly relevant due to their enhanced functionality and potential for polymerization.
A significant example is the use of hydroxyl indole-like structures in the formation of polydopamine (PDA) films. researchgate.net These materials are noted for their versatile adhesion properties and are being explored for applications such as light-driven actuators and high-precision ionic transport control. researchgate.net Furthermore, indole-based compounds are being integrated into nanocarriers for the targeted delivery of anticancer drugs, which can improve efficacy and reduce systemic toxicity. nih.govresearchgate.net
Future research is expected to explore:
Conducting Polymers: Synthesizing and characterizing polymers derived from hydroxylated indoles for use in organic electronics.
Nanoparticle Functionalization: Using hydroxylated indoles to surface-modify nanoparticles, imparting specific biological activities or targeting capabilities. researchgate.net
Smart Materials: Developing materials that respond to external stimuli (e.g., pH, light) by leveraging the chemical reactivity of the hydroxylated indole core. researchgate.net
Application in Chemical Biology Tools and Probes
Indole derivatives are central to the development of fluorescent probes for biological imaging due to their intrinsic photophysical properties, which are inherited from the amino acid tryptophan. rsc.orgrsc.org The introduction of hydroxyl and other functional groups allows for the fine-tuning of these properties and the introduction of specific analyte-binding sites.
For instance, indole-based cyanine (B1664457) dyes have been developed as two-photon fluorescent probes that selectively target and image RNA in the nucleolus of living cells. acs.orgacs.org The selectivity of these probes can be tuned by altering the substituents on the indole ring. acs.orgacs.org
Key future goals in this field are:
Turn-On Fluorescent Probes: Designing probes that exhibit a significant increase in fluorescence upon binding to a specific analyte, enabling high-contrast imaging. rsc.org
Multi-Analyte Sensing: Creating sensor arrays based on a library of functionalized indole derivatives for the simultaneous detection of multiple biological targets.
Probes for Reactive Oxygen Species (ROS): Developing hydroxylated indole-based probes that can detect and quantify ROS, which are implicated in numerous disease states.
Interactive Table: Applications of Functionalized Indole Probes
| Probe Type | Target Analyte | Mechanism of Action | Key Features |
|---|---|---|---|
| Indole-Cyanine Dyes | Ribonucleic acid (RNA) acs.org | Intercalation/Groove Binding | Two-photon active, high RNA selectivity, cell-permeable. acs.orgacs.org |
| Indole-based Turn-on Probe | Fluoride (B91410) (F⁻) rsc.org | Complex formation leading to fluorescence enhancement. | High sensitivity and selectivity for fluoride ions. |
| Tryptophan in Proteins | Local Protein Environment | Intrinsic fluorescence is sensitive to polarity and quenching. rsc.org | Natural probe for studying protein structure and dynamics. |
Elucidation of Complete Biosynthetic Logic (if naturally occurring)
Many complex natural products, including numerous potent therapeutic agents, feature a hydroxylated indole scaffold. ub.edu Understanding the biosynthetic pathways that produce these molecules in nature provides a blueprint for their synthesis and for generating novel analogues through synthetic biology. nih.gov
The biosynthesis of fungal indole alkaloids, for example, often starts from L-tryptophan. nih.gov A variety of enzymes, including cytochrome P450 monooxygenases and flavin-dependent monooxygenases, are responsible for carrying out specific hydroxylations and other oxidative modifications on the indole ring. nih.govnih.gov For instance, in the biosynthesis of terrequinone A, L-tryptophan is first converted to indole pyruvic acid, a key reactive intermediate. nih.gov In other pathways, cryptic indole hydroxylation by enzymes typically involved in different processes, like terpenoid cyclases, highlights the metabolic plasticity within microorganisms. nih.gov
Future research will focus on:
Genome Mining: Identifying and characterizing new biosynthetic gene clusters responsible for producing novel hydroxylated indole natural products.
Enzyme Engineering: Modifying the substrate specificity and catalytic activity of biosynthetic enzymes to produce "unnatural" natural products with potentially improved therapeutic properties.
Pathway Reconstruction: Reconstituting entire biosynthetic pathways in heterologous hosts (like E. coli or yeast) to enable sustainable and scalable production of valuable indole alkaloids.
Q & A
Q. Basic
- ¹H/¹³C NMR : Hydroxyl protons appear as broad singlets (δ 4.5–5.5 ppm), while aromatic protons resonate at δ 6.8–7.5 ppm.
- FT-IR : O-H stretching vibrations (3200–3600 cm⁻¹) and aromatic C=C bonds (1450–1600 cm⁻¹).
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₈NO₃, theoretical m/z 178.0504) .
How can stereochemical ambiguities in this compound derivatives be resolved?
Q. Advanced
- X-ray crystallography : Determines absolute configuration using Flack or Hooft parameters (e.g., Flack parameter <0.1 for reliable assignment) .
- Chiral chromatography : Use columns like Chiralpak IA with hexane/isopropanol gradients to separate enantiomers .
What methodologies are used to assess the antioxidant activity of this compound?
Q. Basic
- DPPH assay : Measures radical scavenging via absorbance at 517 nm (IC₅₀ values <50 µM indicate strong activity).
- ROS detection : Fluorescent probes (e.g., DCFH-DA) in cell cultures under oxidative stress (e.g., H₂O₂-induced) .
How does this compound interact with cellular receptors like the aryl hydrocarbon receptor (AhR)?
Q. Advanced
- Competitive binding assays : Use radiolabeled ligands (e.g., ³H-TCDD) to determine IC₅₀ values.
- Gene expression profiling : qPCR for AhR-regulated genes (e.g., CYP1A1) in hepatoma cells (HepG2) .
Why might purity discrepancies arise between synthetic batches, and how are they mitigated?
Basic
Impurities often stem from byproducts of incomplete hydroxylation or oxidation. Solutions include:
- Column chromatography (silica gel, ethyl acetate/hexane eluents).
- Recrystallization from ethanol/water mixtures to remove polar impurities .
How should conflicting bioactivity data across studies be reconciled?
Q. Advanced
- Orthogonal assays : Combine in vitro (e.g., enzyme inhibition) and in vivo (e.g., zebrafish models) to validate results.
- Batch-to-batch consistency checks : Compare NMR spectra and HPLC retention times to rule out structural variability .
What strategies prevent degradation of this compound in aqueous solutions?
Q. Basic
- pH stabilization : Buffers (pH 6–7) to minimize autoxidation.
- Antioxidants : Add 0.1% ascorbic acid or BHT to storage solutions .
How can encapsulation improve the stability and bioavailability of this compound?
Q. Advanced
- Cyclodextrin complexes : β-Cyclodextrin forms inclusion complexes via hydrophobic interactions (confirmed by ¹H NMR shifts at δ 4.95 ppm) .
- Liposomal delivery : Use phosphatidylcholine-based liposomes for enhanced cellular uptake (e.g., 80% encapsulation efficiency) .
How does this compound compare structurally and functionally to benzene-1,2,3-triol derivatives?
Q. Basic
- Structural differences : The indole ring confers π-π stacking capability, enhancing interactions with aromatic residues in enzymes.
- Functional impact : Higher redox activity due to the electron-rich indole core compared to benzene analogs .
What role do alkyl substituents play in modulating the reactivity of triol-containing compounds?
Q. Advanced
- Propyl vs. methyl groups : Longer alkyl chains (e.g., propyl in 4-propylbenzene-1,2,3-triol) increase lipophilicity (logP +0.5) and alter solubility (↓20% in water).
- Steric effects : Bulkier groups reduce electrophilic substitution rates (e.g., nitration) by ~30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
